Cas no 1354767-64-8 (5-Bromonaphthalene-1-carbothioamide)

5-Bromonaphthalene-1-carbothioamide 化学的及び物理的性質
名前と識別子
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- 1354767-64-8
- 5-Bromonaphthalene-1-carbothioamide
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- インチ: 1S/C11H8BrNS/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H2,13,14)
- InChIKey: DRYTYFWICGHVSS-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C(C(N)=S)C=CC=C21
計算された属性
- せいみつぶんしりょう: 264.95608g/mol
- どういたいしつりょう: 264.95608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
5-Bromonaphthalene-1-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM236347-1g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 1g |
$421 | 2021-08-04 | |
Chemenu | CM236347-5g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 5g |
$1169 | 2021-08-04 | |
Chemenu | CM236347-1g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 1g |
$421 | 2023-01-07 | |
Chemenu | CM236347-10g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 10g |
$1636 | 2021-08-04 | |
Chemenu | CM236347-5g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 5g |
$1169 | 2023-01-07 | |
Chemenu | CM236347-10g |
5-Bromonaphthalene-1-carbothioamide |
1354767-64-8 | 97% | 10g |
$1636 | 2023-01-07 |
5-Bromonaphthalene-1-carbothioamide 関連文献
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
5-Bromonaphthalene-1-carbothioamideに関する追加情報
5-Bromonaphthalene-1-carbothioamide: A Versatile Compound in Medicinal Chemistry and Biotechnology
5-Bromonaphthalene-1-carbothioamide is a heterocyclic compound with the chemical formula C14H9BrN2S, and its CAS number is 1354767-64-8. This molecule contains a naphthalene core functionalized with a bromine atom at the 5-position and a carbothioamide group at the 1-position. The unique structural features of this compound make it a promising candidate for applications in medicinal chemistry, materials science, and bioanalytical research. Recent studies have highlighted its potential as a building block for the synthesis of bioactive molecules and its utility in the development of novel therapeutic agents.
5-Bromonaphthalene-1-carbothioamide belongs to the class of thioamides, which are known for their ability to participate in various chemical reactions, including nucleophilic substitution and Michael addition. The naphthalene ring provides a rigid aromatic scaffold, while the bromine atom introduces electrophilic properties that can be exploited in synthetic transformations. The carbothioamide group, characterized by the presence of a sulfur atom and an amide linkage, is a key functional group that can undergo further derivatization to generate compounds with tailored biological activities. These structural features have attracted significant attention in recent years, as evidenced by the increasing number of publications on its synthesis, reactivity, and potential applications.
Research on 5-Bromonaphthalene-1-carbothioamide has expanded to include its role in the development of small-molecule inhibitors targeting specific biological pathways. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of a key enzyme involved in inflammatory responses. The study utilized advanced computational methods to predict its binding affinity and demonstrated its potential as a lead compound for the design of anti-inflammatory drugs. Additionally, the compound's ability to form stable complexes with metal ions has been explored in the context of metal-based drug delivery systems, a field that has gained traction in recent years due to its potential for improving drug targeting and reducing side effects.
One of the most notable advancements in the study of 5-Bromonaphthalene-1-carboth,1-thioamide is the development of novel synthetic methodologies to enhance its accessibility and functionalization. A 2024 paper in Organic Letters reported a green synthetic route involving catalytic hydrogenation and microwave-assisted condensation, which significantly reduced the energy consumption and waste generation compared to traditional methods. This approach not only improves the sustainability of the synthesis but also allows for the incorporation of diverse functional groups, expanding the compound's potential applications in drug discovery. The ability to tailor the molecular structure of 5-Bromonaphthalene-1-carbothioamide through such synthetic strategies underscores its importance in the field of medicinal chemistry.
Recent investigations have also focused on the biological activities of 5-Bromonaphthalene-1-carbothioamide in various disease models. For instance, a 2023 study in Bioorganic & Medicinal Chemistry revealed that this compound possesses antimicrobial properties against multidrug-resistant bacterial strains. The study employed in vitro assays to evaluate its efficacy and found that it exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that 5-Bromonaphthalene-1-carbothioamide could be a valuable scaffold for the development of new antibiotics, particularly in light of the growing global challenge of antibiotic resistance.
Another area of active research involves the use of 5-Bromonaphthalene-1-carbothioamide in the design of fluorescent probes for bioimaging applications. A 2024 publication in Chemical Communications described the synthesis of a derivative of this compound that incorporates a fluorescent tag, enabling real-time monitoring of cellular processes. The study demonstrated that the modified compound could selectively bind to specific proteins in living cells, making it a potential tool for studying protein interactions and signaling pathways. This application highlights the versatility of 5-Bromonaphthalene-1-carbothioamide in both fundamental and applied research.
Despite its promising potential, the development of 5-Bromonaphthalene-1-carbothioamide as a therapeutic agent faces challenges related to its solubility, stability, and toxicity. A 2023 review article in Drug Discovery Today discussed strategies to overcome these limitations, including the use of prodrug approaches and nanoparticle-based delivery systems. These strategies aim to improve the pharmacokinetic profile of the compound while maintaining its biological activity. The integration of such approaches with the structural advantages of 5-Bromonaphthalene-1-carbothioamide could pave the way for its clinical translation in the near future.
In summary, 5-Bromonaphthalene-1-carbothioamide represents a significant advancement in the field of medicinal chemistry due to its unique structural properties and diverse applications. Ongoing research into its synthesis, reactivity, and biological activities continues to expand its potential as a therapeutic agent and a platform for the development of novel drugs. The compound's role in addressing critical challenges such as antibiotic resistance and inflammatory diseases underscores its importance in modern pharmaceutical research.
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